Acelarin

説明

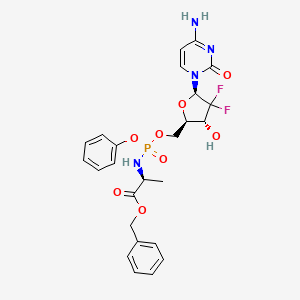

structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKGYOMICWFQZ-KKQYNPQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840506-29-8 | |

| Record name | NUC-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NUC-1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acelarin (NUC-1031): An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) prodrug of the nucleoside analog gemcitabine (B846). Developed using ProTide technology, this compound is engineered to overcome key mechanisms of resistance that limit the efficacy of conventional gemcitabine. By facilitating efficient intracellular delivery and conversion to its active triphosphate form, difluorodeoxycytidine triphosphate (dFdCTP), this compound aims to enhance anti-tumor activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the key molecular pathways.

Introduction: Overcoming Gemcitabine Resistance with ProTide Technology

Gemcitabine is a widely used chemotherapeutic agent for a variety of solid tumors. However, its clinical utility is often hampered by multiple resistance mechanisms, including:

-

Dependence on Nucleoside Transporters: Gemcitabine requires specific transporters, such as hENT1, to enter cancer cells. Downregulation of these transporters leads to reduced drug uptake and resistance.[1]

-

Rate-Limiting Activation: The initial phosphorylation of gemcitabine to its monophosphate form (dFdCMP) is a rate-limiting step catalyzed by deoxycytidine kinase (dCK). Low dCK activity can impair drug activation.

-

Metabolic Inactivation: Gemcitabine is susceptible to deamination by cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite difluorodeoxyuridine (dFdU).

This compound was designed to bypass these limitations.[2] The ProTide technology masks the monophosphate group of gemcitabine with a phosphoramidate moiety, rendering the molecule more lipophilic and enabling it to diffuse across the cell membrane independently of nucleoside transporters.[3][4] Once inside the cell, the ProTide is cleaved by intracellular enzymes to release the pre-activated monophosphate, bypassing the dCK-dependent step and protecting it from deamination by CDA.[3][4]

The Core Mechanism of Action: From Prodrug to DNA Chain Terminator

The mechanism of action of this compound can be delineated in two main stages: intracellular activation and subsequent disruption of DNA synthesis and cellular function.

Intracellular Activation Pathway

This compound's conversion to the active dFdCTP is a multi-step enzymatic process within the cancer cell.[5][6]

Dual Mechanisms of Cytotoxicity

Once formed, the active metabolites of this compound, primarily dFdCTP and dFdCDP, exert their cytotoxic effects through two main pathways:

-

DNA Chain Termination: dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerase.[7] Following its incorporation, only one additional nucleotide can be added before DNA synthesis is irreversibly halted, a process known as "masked chain termination." This leads to DNA fragmentation and triggers apoptosis.[7]

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7] Specifically, it targets the RRM1 subunit.[8][9] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, further hindering DNA replication and enhancing the cytotoxic effect.[7]

Quantitative Preclinical Data

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (NUC-1031)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 0.2 | [3] |

| CEM | Human T-cell Lymphoblast | (data not specified) | [3] |

| Biliary Tract Cancer Cell Lines (Panel of 10) | Biliary Tract Cancer | Less potent than gemcitabine in this study | [10] |

Table 2: Intracellular dFdCTP Concentration and DNA Incorporation

| Cell Line | Treatment | Time Point | Intracellular dFdCTP (pmol/10^6 cells) | DNA Incorporation (nmol dFdC/µmol dG) | Reference |

| HuCCT1 (Biliary Tract) | NUC-1031 (1 µM) | 24h | ~150 | 0.33 | [2] |

| 72h | ~50 | 0.9 | [2] | ||

| A2780 (Ovarian) | NUC-1031 (600 nM) | 6h | ~250 | 0.2 | [2] |

| 48h | ~100 | 0.6 | [2] |

Clinical Trial Data Summary

This compound has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutics.

Table 3: Summary of Key Clinical Trial Results for this compound (NUC-1031)

| Trial Identifier | Phase | Cancer Type | Treatment | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| PRO-001 | I/II | Advanced Solid Tumors | This compound Monotherapy | 49 | 10% | 6.7 months (ongoing at time of report) | Not Reported | [11] |

| PRO-105 | II | Platinum-Resistant Ovarian Cancer | This compound Monotherapy | 45 | 7% (1 CR, 2 PRs) | Not Reported | Not Reported | |

| ABC-08 | Ib | Advanced Biliary Tract Cancer | This compound + Cisplatin (B142131) | 21 | 33% (1 CR, 6 PRs) | 7.2 months | 9.6 months | [12][13] |

| PRO-002 | Ib | Recurrent Ovarian Cancer | This compound + Carboplatin | 23 | 26% (1 CR, 5 PRs) | 27.1 weeks | Not Reported | [7][14] |

| NuTide:121 | III | Advanced Biliary Tract Cancer | This compound + Cisplatin vs. Gemcitabine + Cisplatin | 773 | Higher in this compound arm | Not Reported | No improvement over control | [15][16] |

CR: Complete Response; PR: Partial Response. The NuTide:121 trial was terminated early due to futility in meeting the primary endpoint of overall survival.[15]

Experimental Protocols

Quantification of Intracellular dFdCTP by LC-MS/MS

This protocol is adapted from methodologies described for the quantification of gemcitabine and its metabolites.[2]

Objective: To quantify the concentration of the active metabolite dFdCTP in cancer cells following treatment with this compound.

Workflow:

Methodology:

-

Cell Seeding and Treatment: Plate cells (e.g., HuCCT1 or A2780) in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (NUC-1031) for specified time points.

-

Cell Harvesting: Following treatment, wash cells with ice-cold PBS, trypsinize, and collect the cell suspension. Count the cells using a hemocytometer or automated cell counter.

-

Metabolite Extraction: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).

-

Protein Precipitation: Vortex the samples and incubate at -20°C to facilitate protein precipitation.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Sample Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method. Use a suitable column (e.g., porous graphitic carbon) for chromatographic separation.

-

Quantification: Quantify the amount of dFdCTP in the samples by comparing the peak area to a standard curve generated with known concentrations of dFdCTP.

-

Normalization: Normalize the results to the cell number to express the concentration as pmol per 10^6 cells.

Ribonucleotide Reductase (RNR) Activity Assay

This protocol is a generalized method based on principles of RNR inhibition assays.[8][17]

Objective: To determine the inhibitory effect of this compound's metabolite, dFdCDP, on RNR activity.

Methodology:

-

Enzyme and Substrate Preparation: Purify recombinant human RRM1 and RRM2 subunits. Prepare a reaction mixture containing the RNR holoenzyme, a ribonucleotide substrate (e.g., CDP), and the allosteric effector (e.g., ATP).

-

Inhibitor Incubation: Add varying concentrations of dFdCDP (the active diphosphate metabolite of this compound) to the reaction mixture and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a reducing agent (e.g., dithiothreitol (B142953) or a thioredoxin/thioredoxin reductase system).

-

Reaction Quenching: After a defined incubation period, stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Product Quantification: Quantify the formation of the deoxyribonucleotide product (dCDP) using a suitable method, such as HPLC or a colorimetric assay.

-

IC50 Determination: Plot the percentage of RNR inhibition against the logarithm of the dFdCDP concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound (NUC-1031) represents a rationally designed second-generation nucleoside analog that leverages ProTide technology to overcome clinically relevant mechanisms of gemcitabine resistance. Its core mechanism of action is centered on the efficient intracellular generation of the active metabolite dFdCTP, leading to DNA chain termination and inhibition of ribonucleotide reductase. While preclinical studies demonstrated potent anti-tumor activity, clinical trial results have been mixed, with notable efficacy in some settings but a failure to improve overall survival in a Phase III trial for biliary tract cancer. This comprehensive technical overview provides researchers and drug development professionals with the foundational knowledge of this compound's mechanism of action, supported by quantitative data and detailed experimental approaches, to inform future research and development in the field of nucleoside analog therapeutics.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer [pubmed.ncbi.nlm.nih.gov]

- 11. Ground-breaking Final Results of the First in Human Phase I/II Study with this compound in Advanced Solid Tumours | MarketScreener [marketscreener.com]

- 12. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. targetedonc.com [targetedonc.com]

- 16. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Acelarin and ProTide Technology: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Acelarin (NUC-1031) represents a first-in-class nucleotide analog that leverages the innovative ProTide technology to enhance the therapeutic potential of the widely used chemotherapeutic agent, gemcitabine (B846).[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, the underlying ProTide technology, and a summary of its clinical evaluation.

The Challenge of Gemcitabine Resistance

Gemcitabine, a cornerstone of treatment for various solid tumors, including pancreatic, biliary tract, and ovarian cancers, is a pro-drug that requires intracellular activation.[2] Its efficacy is often limited by multiple resistance mechanisms that cancer cells can develop.[2]

Key Mechanisms of Gemcitabine Resistance:

-

Transport into the cell: Gemcitabine is a hydrophilic molecule and relies on specialized nucleoside transporters, such as hENT1, to enter cancer cells. Reduced expression of these transporters can significantly limit drug uptake.[3]

-

Intracellular Activation: Once inside the cell, gemcitabine must be phosphorylated to its active mono-, di-, and triphosphate forms (dFdCMP, dFdCDP, and dFdCTP). The initial phosphorylation step, catalyzed by the enzyme deoxycytidine kinase (dCK), is rate-limiting. Low levels of dCK can lead to insufficient activation of the drug.[3]

-

Metabolic Deactivation: A significant portion of gemcitabine is rapidly degraded into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU), by the enzyme cytidine (B196190) deaminase (CDA), which is often overexpressed in cancer cells.[4]

ProTide Technology: A Strategic Solution

The ProTide (PROdrug + nucleoTIDE) technology is a sophisticated phosphoramidate (B1195095) prodrug approach designed to bypass these resistance mechanisms.[5] This technology chemically modifies a nucleoside monophosphate (the first phosphorylated form) to create a more lipophilic molecule that can readily diffuse across the cell membrane, independent of nucleoside transporters.[5]

The ProTide moiety consists of an aryl group and an amino acid ester attached to the phosphate (B84403) group.[5] This protective "mask" is designed to be cleaved by specific intracellular enzymes, releasing the pre-activated nucleoside monophosphate directly into the cancer cell.[6] This circumvents the need for the rate-limiting dCK-mediated phosphorylation step.[3] Furthermore, this modification protects the drug from deactivation by CDA.[4]

This compound is the ProTide derivative of gemcitabine. By delivering the pre-activated gemcitabine monophosphate (dFdCMP) directly into cancer cells, this compound is designed to generate significantly higher intracellular concentrations of the active triphosphate metabolite (dFdCTP) compared to gemcitabine itself.[7]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the metabolic activation of gemcitabine and the mechanism by which this compound's ProTide technology overcomes key resistance pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. Be Part of Research - Trial Details - ABC-08: Phase Ib Trial of this compound in Combination With Cisplatin in Locally Advanced/ Metastatic Biliary Tract Cancers [bepartofresearch.nihr.ac.uk]

- 7. A Phase Ib Study of NUC-1031 in Combination with Cisplatin for the First-Line Treatment of Patients with Advanced Biliary Tract Cancer (ABC-08) - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Metabolism of Acelarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide, a prodrug of the widely used chemotherapeutic agent gemcitabine (B846). It is designed to overcome key mechanisms of cancer cell resistance to gemcitabine, thereby enhancing its therapeutic index. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, detailing its activation pathway, the enzymes involved, and its ultimate conversion to the active cytotoxic agent, gemcitabine triphosphate (dFdCTP). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows to support further research and development in this area.

Introduction: Overcoming Gemcitabine Resistance

Gemcitabine, a nucleoside analog, has been a cornerstone of treatment for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. However, its efficacy is often limited by several resistance mechanisms:

-

Transport: Gemcitabine relies on nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), for entry into cancer cells. Downregulation of these transporters is a common resistance mechanism.

-

Activation: Once inside the cell, gemcitabine requires a multi-step phosphorylation cascade to become active. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). Low dCK activity leads to reduced activation and drug resistance.

-

Inactivation: Gemcitabine is susceptible to deamination and inactivation by the enzyme cytidine (B196190) deaminase (CDA), which is often overexpressed in cancer cells.

This compound is rationally designed to bypass these resistance pathways. Its phosphoramidate moiety allows for:

-

Transporter-independent cell entry: Due to its increased lipophilicity, this compound can diffuse across the cell membrane without the need for nucleoside transporters.[1]

-

Bypassing initial phosphorylation: this compound is delivered into the cell as a pre-phosphorylated form, circumventing the reliance on dCK for the initial activation step.[1]

-

Protection from deamination: The phosphoramidate group shields the molecule from degradation by CDA.[1]

These advantages lead to significantly higher intracellular concentrations of the active metabolite, dFdCTP, compared to equimolar doses of gemcitabine.[2]

Intracellular Activation Pathway of this compound

The intracellular conversion of this compound to its active triphosphate form is a multi-step enzymatic process. While this compound is a ProTide of gemcitabine, the general activation pathway for ProTides has been elucidated and is applicable here.

The key enzymatic steps are:

-

Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester moiety from the phosphoramidate group. This reaction is catalyzed by cellular esterases, primarily carboxylesterases (like CES1) or cathepsin A.

-

Phosphoramidate Bond Cleavage: The resulting intermediate undergoes cleavage of the P-N bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). This step releases the monophosphorylated gemcitabine (dFdCMP).

-

Sequential Phosphorylation: dFdCMP is then further phosphorylated by cellular nucleotide kinases. UMP-CMP kinase (UCK) converts dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP), which is subsequently phosphorylated by nucleoside diphosphate kinases (NDPKs) to the active gemcitabine triphosphate (dFdCTP).

The active dFdCTP is then incorporated into replicating DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Intracellular activation pathway of this compound (NUC-1031).

Quantitative Analysis of this compound Metabolism

Quantitative data on the intracellular metabolism of this compound is crucial for understanding its pharmacological profile. The available data demonstrates the superior generation of the active metabolite, dFdCTP, compared to gemcitabine.

| Parameter | Cell Line | Treatment | Value | Reference |

| Peak Intracellular dFdCTP Concentration | HuCCT1 (Biliary Tract Cancer) | 1 µM this compound for 24 hours | 220 nmol / 106 cells | [3] |

| Relative Intracellular dFdCTP Levels | Not Specified | Not Specified | 13-fold higher than gemcitabine | [4] |

| EC50 | Not Specified | Not Specified | 0.2 nM | [5] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to study the intracellular metabolism of this compound.

Quantification of Intracellular Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular drug metabolites.

Objective: To determine the intracellular concentrations of this compound, dFdCMP, dFdCDP, and dFdCTP over time.

General Protocol:

-

Cell Culture and Treatment: Cancer cell lines are cultured to a desired confluency and treated with this compound at various concentrations and for different time points.

-

Cell Lysis and Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Metabolites are extracted using a cold solvent, typically a mixture of methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins.

-

-

Sample Preparation:

-

The extracts are centrifuged to pellet cell debris and proteins.

-

The supernatant containing the metabolites is collected and dried under vacuum.

-

The dried residue is reconstituted in a suitable buffer for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Metabolites are separated on a suitable chromatography column (e.g., C18 or anion exchange).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each metabolite.

-

-

Data Analysis:

-

Standard curves are generated using known concentrations of this compound and its metabolites to quantify their amounts in the cell extracts.

-

Intracellular concentrations are typically normalized to the cell number or total protein content.

-

Experimental Workflow Diagram

Caption: Workflow for intracellular metabolite quantification by LC-MS/MS.

In Vitro Cytotoxicity Assays

These assays are used to determine the potency of this compound in killing cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

-

Drug Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

This compound represents a significant advancement in nucleoside analog chemotherapy. Its unique phosphoramidate ProTide design enables it to effectively overcome the primary mechanisms of gemcitabine resistance. The intracellular metabolic pathway, initiated by esterases and HINT1, leads to the efficient generation of the active cytotoxic metabolite, dFdCTP. The quantitative data available to date supports the superior intracellular delivery and activation of this compound compared to gemcitabine. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced aspects of this compound's metabolism and mechanism of action, which will be critical for its continued clinical development and application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Acelarin vs. Gemcitabaine: A Technical Deep Dive into Molecular Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the molecular structures of Acelarin (NUC-1031) and its parent drug, gemcitabine (B846). It explores the chemical modifications that differentiate this compound and the resulting impact on its mechanism of action, cellular uptake, and resistance circumvention. This document includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the cellular pathways.

Introduction: The Challenge of Gemcitabine Resistance

Gemcitabine, a nucleoside analog, has been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its cytotoxic effects are exerted after intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis and induce apoptosis.[2][3][4][5] However, the clinical efficacy of gemcitabine is often limited by the development of resistance. Key mechanisms of resistance include reduced uptake into the cell due to low levels of the human equilibrative nucleoside transporter 1 (hENT1), insufficient phosphorylation by deoxycytidine kinase (dCK), and rapid inactivation through deamination by cytidine (B196190) deaminase (CDA).

This compound (NUC-1031) is a first-in-class ProTide, a prodrug technology designed to overcome these resistance mechanisms.[6][7] By masking the phosphate (B84403) group with a phosphoramidate (B1195095) moiety, this compound is engineered for enhanced cell entry and intracellular activation, independent of nucleoside transporters and the initial, rate-limiting phosphorylation step.

Molecular Structure Comparison

The fundamental structural difference between this compound and gemcitabine lies in the addition of a phosphoramidate "ProTide" group to the 5'-hydroxyl of the deoxyribose sugar in this compound. This modification transforms the hydrophilic gemcitabine into a more lipophilic molecule, facilitating its passage across the cell membrane.

Gemcitabine: As a 2'-deoxy-2',2'-difluorocytidine, gemcitabine is a synthetic analog of the nucleoside deoxycytidine. Its structure consists of a pyrimidine (B1678525) base (cytosine) attached to a difluorinated deoxyribose sugar.

This compound (NUC-1031): this compound is an aryloxy phosphoramidate derivative of gemcitabine. The ProTide moiety consists of an aryl group and an amino acid ester attached to a phosphorus atom. This phosphoramidate group is designed to be cleaved by intracellular enzymes to release the active monophosphate form of gemcitabine (dFdCMP) directly within the cell.

Quantitative Data Summary

The following table summarizes the key quantitative molecular properties of this compound and gemcitabine.

| Property | Gemcitabine | This compound (NUC-1031) |

| Molecular Formula | C₉H₁₁F₂N₃O₄ | C₂₅H₂₇F₂N₄O₈P |

| Molecular Weight | 263.2 g/mol | 580.47 g/mol |

| IUPAC Name | 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one | (2R,3R,5R)-2-(2,2-difluoro-3-hydroxy-4-(4-amino-2-oxopyrimidin-1(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yloxy) -2-oxo-1,3,2-oxazaphosphinane-3-carboxylic acid, 2-ethylbutyl ester |

| CAS Number | 95058-81-4 | 1562406-27-6 |

| LogP (Predicted) | -1.5 | 1.8 |

Mechanism of Action and Cellular Fate

The structural differences between this compound and gemcitabine directly translate to distinct pathways of cellular uptake and activation.

Signaling and Activation Pathway

The following diagram illustrates the cellular uptake and activation pathways of both gemcitabine and this compound, highlighting the mechanisms by which this compound is designed to bypass gemcitabine resistance.

References

Acelarin: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

This document provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Acelarin, a novel investigational agent. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of this compound.

Introduction

This compound is a potent and selective small molecule inhibitor of the Janus-associated kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide summarizes the key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and the dose-response relationship of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of preclinical and early-phase clinical studies. The key parameters are summarized below.

| Parameter | Value | Species | Study Type |

| Bioavailability (F%) | 75% | Human | Phase I Clinical Trial |

| 60% | Rat | Preclinical | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Human | Phase I Clinical Trial |

| Plasma Protein Binding | 92% | Human | In vitro |

| Volume of Distribution (Vd) | 1.8 L/kg | Human | Phase I Clinical Trial |

| Metabolism | Hepatic (CYP3A4 mediated) | Human | In vitro |

| Elimination Half-life (t1/2) | 8.2 hours | Human | Phase I Clinical Trial |

| Clearance (CL) | 0.25 L/hr/kg | Human | Phase I Clinical Trial |

| Primary Route of Excretion | Fecal | Human | Phase I Clinical Trial |

Protocol 2.2.1: Oral Bioavailability Study in Rats

-

Animals: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.

-

Dosing: this compound was administered as a single oral dose (10 mg/kg) or intravenous dose (2 mg/kg).

-

Sample Collection: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

-

Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Calculation: Bioavailability (F%) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2.2.2: Plasma Protein Binding Assay

-

Method: Equilibrium dialysis.

-

Procedure: Human plasma was spiked with this compound at a concentration of 10 µM. The spiked plasma was dialyzed against a protein-free buffer using a semi-permeable membrane.

-

Analysis: The concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS after reaching equilibrium.

-

Calculation: The percentage of bound drug was calculated as ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of the JAK2 signaling pathway.

| Parameter | Value | Assay |

| IC50 (JAK2 Kinase Activity) | 5.2 nM | In vitro Kinase Assay |

| EC50 (p-STAT3 Inhibition) | 25 nM | Cellular Assay (Human Whole Blood) |

| Tumor Growth Inhibition (TGI) | 65% at 30 mg/kg | Mouse Xenograft Model |

Protocol 3.2.1: In vitro JAK2 Kinase Assay

-

Enzyme: Recombinant human JAK2 enzyme.

-

Substrate: A synthetic peptide substrate.

-

Procedure: this compound was serially diluted and incubated with the JAK2 enzyme and substrate in the presence of ATP.

-

Detection: The phosphorylation of the substrate was measured using a luminescence-based assay.

-

Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3.2.2: p-STAT3 Inhibition in Human Whole Blood

-

Sample: Freshly collected human whole blood.

-

Stimulation: The blood was stimulated with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

-

Treatment: Samples were pre-incubated with varying concentrations of this compound prior to IL-6 stimulation.

-

Analysis: The levels of phosphorylated STAT3 (p-STAT3) in peripheral blood mononuclear cells (PBMCs) were quantified by flow cytometry.

-

Calculation: The EC50 value was calculated from the concentration-response curve.

Visualizations

Caption: this compound's mechanism of action via JAK2 inhibition.

Caption: Workflow for preclinical pharmacokinetic studies.

Acelarin (NUC-1031) Resistance in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acelarin (NUC-1031) is a first-in-class phosphoramidate (B1195095) ProTide designed as an enhancement of the nucleoside analog gemcitabine (B846). Its development was specifically aimed at overcoming the primary mechanisms of chemoresistance that limit the efficacy of gemcitabine in various solid tumors, including pancreatic and biliary tract cancers.[1][2] this compound's structure allows it to bypass deficient cellular uptake and initial activation pathways, thereby delivering the active monophosphate metabolite into cancer cells more efficiently.[1][3] Despite this innovative design, clinical trials have highlighted challenges in translating this mechanistic advantage into superior overall survival benefits, suggesting the presence of intrinsic or the development of acquired resistance to this compound itself.[4] This technical guide provides an in-depth overview of this compound's core design principles for overcoming gemcitabine resistance and explores the potential molecular mechanisms that may confer resistance to this compound.

Section 1: this compound's Design to Overcome Gemcitabine Resistance

This compound was engineered to circumvent three well-documented mechanisms of gemcitabine resistance. Its ProTide technology masks the initial phosphate (B84403) group, rendering the molecule more lipophilic and altering its cellular transport and activation pharmacology.[1]

Mechanism I: Bypassing Nucleoside Transporter Dependency

Gemcitabine is a hydrophilic molecule that relies on active transport into the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT1).[5] Low expression or functional deficiency of hENT1 is a common mechanism of intrinsic and acquired gemcitabine resistance, as it severely limits the amount of drug reaching its intracellular targets. This compound's increased lipophilicity allows it to enter cancer cells via passive diffusion across the cell membrane, thereby bypassing the requirement for hENT1 transporters.[1]

Caption: this compound bypasses hENT1-mediated transport required by gemcitabine.

Mechanism II: Overcoming Deoxycytidine Kinase (dCK) Deficiency

Once inside the cell, gemcitabine requires a rate-limiting initial phosphorylation step catalyzed by the enzyme deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP).[6] Downregulation or inactivating mutations of dCK are a major cause of resistance. This compound is synthesized as a pre-activated monophosphate agent (a phosphoramidate).[1] Intracellular enzymes cleave the ProTide moiety to release dFdCMP directly, thus bypassing the need for dCK.[7][8]

Mechanism III: Evading Deamination by Cytidine (B196190) Deaminase (CDA)

Gemcitabine can be rapidly catabolized into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), by the enzyme cytidine deaminase (CDA), which is often overexpressed in resistant tumors. The phosphoramidate moiety on this compound protects the molecule from this deamination, increasing its stability and the intracellular concentration of its active forms.[1][3]

Summary of this compound's Design Advantages Over Gemcitabine

| Feature | Gemcitabine | This compound (NUC-1031) | Implication for Resistance |

| Cellular Uptake | Active Transport (hENT1 dependent) | Passive Diffusion | Overcomes hENT1 deficiency[1] |

| First Phosphorylation | dCK Dependent (Rate-limiting) | dCK Independent | Overcomes dCK deficiency[1][3] |

| Metabolic Stability | Susceptible to CDA-mediated deamination | Resistant to CDA-mediated deamination | Prevents rapid inactivation[1][3] |

Section 2: Potential Mechanisms of Acquired Resistance to this compound

Despite its design, the clinical failure of this compound to significantly improve survival suggests that cancer cells can employ other resistance mechanisms.[4] As published data on acquired this compound resistance is not available, this section outlines plausible mechanisms based on the known downstream metabolic pathway of its active metabolites, which are identical to those of gemcitabine.

Caption: Potential downstream resistance pathways to this compound's active metabolites.

Alterations in Downstream Metabolic Activation

While this compound bypasses the first phosphorylation step, its monophosphate form (dFdCMP) must be further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.

-

Potential Mechanism: Reduced activity of the enzymes responsible for these subsequent steps, particularly UMP/CMP kinase (CMPK1) , which converts dFdCMP to dFdCDP. Downregulation of CMPK1 has been shown to confer resistance to other pyrimidine (B1678525) analogs.[9][10][11]

-

Hypothesized Cellular Impact: Decreased levels of CMPK1 would lead to the accumulation of inactive dFdCMP and a significant reduction in the cytotoxic dFdCDP and dFdCTP metabolites, rendering the cell resistant to this compound.

Upregulation of Drug Target

The diphosphate metabolite, dFdCDP, exerts a significant cytotoxic effect by inhibiting ribonucleotide reductase (RNR) , the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[12][13]

-

Potential Mechanism: Overexpression or amplification of the gene for the RNR large subunit, RRM1 . Increased levels of RRM1 is a well-established and clinically relevant mechanism of gemcitabine resistance.[14][15][16]

-

Hypothesized Cellular Impact: A higher concentration of the RRM1 protein would require a proportionally higher intracellular concentration of dFdCDP to achieve an inhibitory effect. This effectively increases the resistance threshold of the cell.

Increased Drug Efflux

Active drug efflux pumps can reduce the intracellular concentration of chemotherapeutic agents or their metabolites.

-

Potential Mechanism: Overexpression of ATP-binding cassette (ABC) transporters , such as ABCC5 (MRP5) or ABCG2 (BCRP).[17][18][19] While this compound's influx is transporter-independent, its phosphorylated metabolites could be substrates for these efflux pumps. Studies have shown that ABCC transporters can efflux gemcitabine's deaminated metabolite, dFdU, and may play a role in gemcitabine resistance.[20]

-

Hypothesized Cellular Impact: Increased efflux would lower the intracellular accumulation and retention of dFdCMP or other metabolites, preventing them from reaching concentrations sufficient for downstream activation and target engagement.

Enhanced DNA Damage Response and Apoptosis Evasion

The ultimate mechanism of cytotoxicity for this compound is the incorporation of dFdCTP into DNA, causing chain termination and inducing apoptosis.[5]

-

Potential Mechanism: Upregulation of DNA damage repair (DDR) pathways or overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members). Cancer cells with a highly efficient DDR can more effectively repair the DNA lesions caused by dFdCTP incorporation.

-

Hypothesized Cellular Impact: Enhanced DNA repair or a higher threshold for apoptosis would allow cancer cells to survive DNA damage that would be lethal to sensitive cells.

Hypothetical IC50 Values in this compound-Resistant Cell Lines

The following table presents hypothetical 50% inhibitory concentration (IC50) data to illustrate the potential impact of these resistance mechanisms.

| Cell Line | Genotype / Phenotype | Gemcitabine IC50 (nM) | This compound IC50 (nM) | Postulated Resistance Mechanism |

| Parental | WT | 15 | 2 | - |

| Res-1 | hENT1 low / dCK low | > 5000 | 5 | This compound bypasses influx/dCK deficiency |

| Res-2 | CMPK1 knockdown | 850 | 750 | Impaired downstream activation |

| Res-3 | RRM1 overexpression | 1200 | 980 | Target overexpression |

| Res-4 | ABCC5 overexpression | 450 | 350 | Increased metabolite efflux |

Section 3: Key Experimental Protocols

This section provides detailed methodologies for investigating the potential resistance mechanisms described above.

Protocol: Assessment of UMP/CMP Kinase (CMPK1) Expression

Objective: To quantify CMPK1 mRNA and protein levels in this compound-sensitive vs. resistant cancer cell lines.

A. Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from cell pellets using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for CMPK1 (and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green-based qPCR master mix.

-

Thermocycling: Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

-

Analysis: Calculate the relative expression of CMPK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing resistant to sensitive cells.

B. Western Blotting

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli buffer and separate proteins on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CMPK1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol: Analysis of Ribonucleotide Reductase (RRM1) Expression

Objective: To measure RRM1 subunit expression levels.

-

The protocols for qPCR and Western Blotting are identical to those described in 3.1, but using validated primary antibodies and qPCR primers specific for RRM1.

Protocol: Drug Efflux Assay Using Flow Cytometry

Objective: To assess the functional activity of ABC transporters implicated in drug efflux.

-

Cell Preparation: Harvest 1x10^6 cells (sensitive and resistant lines) per sample.

-

Dye Loading: Resuspend cells in media containing a fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for ABCB1 or Hoechst 33342 for ABCG2). Incubate for 30-60 minutes at 37°C to allow dye accumulation.

-

Efflux Phase: Wash cells to remove excess dye and resuspend in fresh, dye-free media. For inhibitor controls, add a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or probenecid) to a subset of samples.

-

Incubation: Incubate cells for an additional 1-2 hours at 37°C to allow for active efflux of the dye.

-

Flow Cytometry: Analyze the fluorescence intensity of the cell populations. Cells with high ABC transporter activity will have lower fluorescence due to efficient dye efflux. The effect of inhibitors can be seen as an increase in fluorescence retention.

-

Analysis: Compare the mean fluorescence intensity (MFI) between sensitive and resistant cells, with and without inhibitors.

Workflow for Investigating this compound Resistance

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. NuCana Reports Preliminary Data from Phase II Study of Single-Agent this compound (NUC-1031) in Patients with Platinum-Resistant Ovarian Cancer | NuCana plc [ir.nucana.com]

- 3. selleckchem.com [selleckchem.com]

- 4. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]

- 5. OR | Free Full-Text | Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma [techscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Modulation of human UMP/CMP kinase affects activation and cellular sensitivity of deoxycytidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CMPK1 Regulated by miR-130b Attenuates Response to 5-FU Treatment in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. In vivo induction of resistance to gemcitabine results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ribonucleotide reductase is an effective target to overcome gemcitabine resistance in gemcitabine-resistant pancreatic cancer cells with dual resistant factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Interdependence of Gemcitabine Treatment, Transporter Expression, and Resistance in Human Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gemcitabine upregulates ABCG2/BCRP and modulates the intracellular pharmacokinetic profiles of bioluminescence in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Acelarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acelarin (NUC-1031) is a first-in-class phosphoramidate-protected protide (B1233603) of the widely used chemotherapeutic agent, gemcitabine (B846). This novel design aims to overcome key mechanisms of tumor resistance to gemcitabine, such as reliance on nucleoside transporters for cellular uptake, the necessity for activation by deoxycytidine kinase (dCK), and degradation by cytidine (B196190) deaminase (CDA). By bypassing these resistance pathways, this compound is engineered to achieve higher intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced cytotoxic effects in cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound in various cancer cell lines, detailing its impact on cell viability, the induction of apoptosis, and cell cycle arrest.

Data Presentation

Table 1: In Vitro Efficacy of this compound (NUC-1031) in Biliary Tract Cancer (BTC) Cell Lines

The following table summarizes the half-maximal effective concentration (EC50) values of this compound compared to gemcitabine in a panel of ten biliary tract cancer cell lines after 72 hours of treatment.

| Cell Line | This compound (NUC-1031) EC50 (nM) | Gemcitabine EC50 (nM) |

| GBD-1 | 25.3 | 1.1 |

| HuCCT-1 | 30.7 | 1.8 |

| OZ | 45.1 | 2.5 |

| SNU-1079 | 55.4 | 3.2 |

| SNU-1196 | 62.1 | 4.5 |

| SNU-245 | 73.8 | 5.9 |

| SNU-308 | 88.2 | 7.3 |

| SNU-478 | 105.6 | 10.1 |

| SNU-869 | 121.4 | 12.8 |

| TFK-1 | 150.9 | 18.7 |

Data sourced from a comparative in vitro study of NUC-1031 and gemcitabine in BTC cell lines. It is noted that in this panel, this compound demonstrated lower potency than gemcitabine[1].

Table 2: Effect of this compound (NUC-1031) on Cell Cycle Distribution in HuCCT1 Cells

This table presents the percentage of HuCCT1 cells in different phases of the cell cycle after treatment with this compound for 24 hours, as determined by flow cytometry with DAPI staining.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| DMSO (Control) | 59 | 18 | 22 |

| This compound (IC25) | 47 | 39 | 23 |

| This compound (IC50) | 28 | 35 | 29 |

Data indicates a significant increase in the S phase population and a decrease in the G0/G1 population with this compound treatment, suggesting an S-phase arrest[2][3].

Table 3: Induction of Apoptosis by this compound (NUC-1031) in Biliary Tract Cancer Cell Lines

The following table quantifies the percentage of apoptotic cells in GBD-1 and HuCCT-1 cell lines after 72 hours of treatment with this compound, as measured by Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |

| GBD-1 | Control | 2.1 | 1.5 | 3.6 |

| This compound (25 nM) | 15.4 | 8.2 | 23.6 | |

| HuCCT-1 | Control | 1.8 | 1.2 | 3.0 |

| This compound (25 nM) | 12.7 | 6.5 | 19.2 |

Data demonstrates that this compound significantly induces both early and late apoptosis in BTC cell lines.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Add the drug dilutions to the respective wells and incubate for the desired period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry with DAPI Staining)

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration. Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing DAPI (4′,6-diamidino-2-phenylindole) and RNase A in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. DAPI fluorescence is measured to determine the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Culture and treat cells with this compound as described for the cell cycle analysis. Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

-

Mandatory Visualization

Caption: this compound's mechanism of action from cellular uptake to apoptosis induction.

Caption: Workflow for determining this compound's in vitro cytotoxicity.

Caption: this compound-induced DNA damage response signaling cascade.

References

Acelarin (NUC-1031): A Technical Guide to Overcoming Gemcitabine Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemcitabine (B846) has long been a cornerstone of chemotherapy for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. However, its efficacy is frequently undermined by the development of drug resistance. Acelarin (NUC-1031), a first-in-class ProTide therapeutic, was rationally designed to circumvent the primary mechanisms of gemcitabine resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visualization of the relevant biological pathways. While this compound has shown promise in early clinical studies, it is crucial to note that late-stage clinical trials in biliary tract and pancreatic cancers were discontinued, highlighting the complexities of translating preclinical advantages into definitive clinical benefit.

Introduction: The Challenge of Gemcitabine Resistance

Gemcitabine, a nucleoside analog, requires a multi-step intracellular activation process to exert its cytotoxic effects. Its efficacy is limited by several key factors that contribute to both intrinsic and acquired resistance:

-

Impaired Cellular Uptake: Gemcitabine is hydrophilic and relies on specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter cancer cells.[1] Low expression of hENT1 is a well-documented mechanism of resistance and correlates with poor patient outcomes.[1]

-

Insufficient Activation: The first and rate-limiting step in gemcitabine's activation is its phosphorylation into its monophosphate form (dFdCMP) by the enzyme deoxycytidine kinase (dCK).[2] Reduced dCK activity or expression leads to decreased levels of the active triphosphate metabolite (dFdCTP), thereby diminishing its anti-tumor effect.[2]

-

Enhanced Inactivation: Gemcitabine is susceptible to degradation by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive and toxic metabolite 2',2'-difluorodeoxyuridine (dFdU).[2] High levels of CDA in tumors can significantly reduce the concentration of active gemcitabine.

These resistance mechanisms create a significant clinical challenge, underscoring the need for novel therapeutic strategies that can bypass these hurdles.

This compound (NUC-1031): A ProTide Approach to Overcoming Resistance

This compound is a phosphoramidate (B1195095) prodrug of gemcitabine, developed using the ProTide technology. This innovative approach masks the first phosphate (B84403) group of the nucleoside monophosphate, creating a more lipophilic molecule with several key advantages designed to overcome the aforementioned resistance mechanisms.[1][3]

-

Transporter-Independent Cellular Entry: Due to its increased lipophilicity, this compound can diffuse across the cell membrane, bypassing the reliance on hENT1 and other nucleoside transporters for cellular uptake.[1]

-

Bypassing the Rate-Limiting Activation Step: this compound is delivered into the cell as a pre-activated monophosphate form.[1] Intracellular enzymes then cleave the phosphoramidate moiety, directly releasing dFdCMP and circumventing the need for the initial, often inefficient, phosphorylation step by dCK.[2]

-

Resistance to Deamination: The ProTide modification protects the gemcitabine molecule from deamination by CDA, preventing its premature inactivation and reducing the formation of toxic metabolites.[2]

These features are designed to result in significantly higher intracellular concentrations of the active triphosphate, dFdCTP, leading to enhanced DNA synthesis inhibition and tumor cell apoptosis, even in gemcitabine-resistant cancers.

Preclinical Data

In Vitro Cytotoxicity

While a comprehensive side-by-side comparison of IC50 values in a wide range of gemcitabine-sensitive and -resistant cell lines is not publicly available in a consolidated table, studies have demonstrated this compound's potential. For instance, in a panel of ten biliary tract cancer (BTC) cell lines, this compound showed activity, although with less potency than gemcitabine in some assays.[4] Notably, in preclinical studies, this compound has shown potent in vitro activity.[5]

| Cell Line | Cancer Type | Gemcitabine IC50 (nM) | This compound (NUC-1031) IC50 (nM) | Fold Change (this compound vs. Gemcitabine) | Reference |

| BxPC-3 | Pancreatic | Data not available | Data not available | Data not available | Mentioned as gemcitabine-resistant[1] |

| Various BTC cell lines | Biliary Tract | Variable | Variable | Variable | [4] |

In Vivo Tumor Growth Inhibition

Preclinical xenograft models have been utilized to evaluate the in vivo efficacy of this compound. Studies have reported that this compound demonstrated significant reductions in tumor volumes in pancreatic cancer xenografts.[6] Specifically, in a gemcitabine-resistant BxPC-3 human pancreatic cancer cell line xenograft model, this compound showed significantly reduced tumor growth compared to gemcitabine and control groups.[1]

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |

| BxPC-3 Xenograft | This compound (NUC-1031) | Significant reduction | <0.05 (implied) | [1] |

| BxPC-3 Xenograft | Gemcitabine | Less effective than this compound | N/A | [1] |

Note: Specific quantitative data on tumor growth inhibition percentages from these studies are not available in a tabular format in the provided search results.

Clinical Development and Data

This compound has been evaluated in several clinical trials across different cancer types. While early-phase studies showed promising signals of activity, late-stage trials have faced challenges.

Phase I/Ib Studies

| Trial ID | Cancer Type(s) | Key Findings |

| PRO-001 | Advanced Solid Tumors | This compound was well-tolerated and showed a 78% disease control rate in 49 evaluable patients. In a subset of 14 patients with gynecological cancers, the disease control rate was 93%.[4] |

| PRO-002 | Recurrent Ovarian Cancer | In combination with carboplatin, this compound achieved a 96% disease control rate and a 39% response rate in 23 evaluable patients.[4] |

| ABC-08 | Advanced Biliary Tract Cancer | In combination with cisplatin (B142131), this compound demonstrated a 44% objective response rate (ORR) in the efficacy-evaluable population, which compared favorably to the historical 26% ORR for the standard of care (gemcitabine plus cisplatin).[5] |

Phase II/III Studies

| Trial ID | Cancer Type | Phase | Key Findings | Status |

| PRO-105 | Platinum-Resistant Ovarian Cancer | II | In 45 evaluable patients, single-agent this compound resulted in one complete response and two partial responses. For 23 patients who received two or more cycles, the confirmed response rate was 13% and the disease control rate was 83%. | Closed to recruitment |

| ACELARATE (NCT03610100) | Metastatic Pancreatic Cancer | III | Designed to compare this compound to gemcitabine as a first-line treatment.[7][8] | Paused for futility analysis[1] |

| NuTide:121 (NCT04163900) | Advanced Biliary Tract Cancer | III | Compared this compound plus cisplatin to gemcitabine plus cisplatin. Although a higher ORR was observed in the this compound arm, this did not translate into an overall survival benefit, leading to the study's discontinuation.[9][10] | Discontinued |

Signaling Pathways and Experimental Workflows

Gemcitabine and this compound Metabolism and Mechanism of Action

The following diagram illustrates the distinct intracellular pathways of gemcitabine and this compound, highlighting how this compound's design overcomes key resistance mechanisms.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound First Line Randomised Pancreatic Study [clin.larvol.com]

- 4. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nucana.com [nucana.com]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. LCTC - Research [lctc.org.uk]

- 9. Final Data from the Phase Ib Study of this compound plus [globenewswire.com]

- 10. targetedonc.com [targetedonc.com]

Methodological & Application

Acelarin (NUC-1031) Dosage and Administration in Preclinical Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of Acelarin (NUC-1031), a phosphoramidate (B1195095) ProTide of the widely used chemotherapeutic agent, gemcitabine (B846). The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various cancer models.

Introduction to this compound (NUC-1031)

This compound is a first-in-class ProTide designed to overcome key resistance mechanisms associated with gemcitabine. By delivering the active monophosphate form of gemcitabine directly into cancer cells, this compound bypasses the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and the reliance on deoxycytidine kinase (dCK) for the initial and rate-limiting phosphorylation step. Furthermore, its structure protects it from degradation by cytidine (B196190) deaminase (CDA), which can inactivate gemcitabine. These properties are intended to result in higher intracellular concentrations of the active metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced anti-tumor activity.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules of this compound in various preclinical cancer models.

Table 1: this compound Dosage and Administration in Pancreatic Cancer Xenograft Models

| Cell Line | Mouse Strain | Dosage (mg/kg) | Molar Equivalent (mmol/kg) | Administration Route | Dosing Schedule | Reference |

| MiaPaCa-2 | Nude | 110.3 | 0.19 | Intraperitoneal (IP) | Not Specified | [1] |

| BxPC-3 | Nude | 44.1 | 0.076 | Intraperitoneal (IP) | Not Specified | [1] |

Note: Dosages in mg/kg were calculated from the molar equivalent using the molecular weight of this compound (580.47 g/mol ).

Table 2: this compound Dosage and Administration in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

| Model | Mouse Strain | Dosage (mg/kg) | Molar Equivalent (mmol/kg) | Administration Route | Dosing Schedule | Reference |

| CDA-high Cholangiocarcinoma PDX | Not Specified | 110 | 0.19 | Intraperitoneal (IP) | Twice weekly for 4 weeks | [2] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound, as a ProTide of gemcitabine, exerts its cytotoxic effects through the action of its intracellular active metabolite, gemcitabine triphosphate (dFdCTP). The following diagram illustrates the key steps in its mechanism of action.

References

Acelarin (NUC-1031) and Cisplatin Combination Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acelarin (NUC-1031) is a phosphoramidate (B1195095) protide, a first-in-class nucleoside analog designed to overcome key resistance mechanisms associated with the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] By delivering the active anti-cancer metabolite, dFdCTP, more efficiently into tumor cells, this compound was developed to offer an improved therapeutic window.[1][3] This document provides a detailed overview of the combination therapy of this compound with cisplatin (B142131), a platinum-based agent that induces DNA damage. It summarizes key findings from clinical trials and preclinical studies, and provides detailed protocols for relevant in vitro experiments.

The combination of gemcitabine and cisplatin is a standard treatment for various cancers, including biliary tract cancer.[1][4] The rationale for combining this compound with cisplatin was based on the hypothesis that their distinct but complementary mechanisms of inducing DNA damage would result in synergistic or additive anti-tumor effects.[1] However, while early phase clinical trials showed promising objective response rates, a large-scale Phase III trial in advanced biliary tract cancer was discontinued (B1498344) due to a lack of overall survival benefit compared to the standard gemcitabine plus cisplatin regimen.[5][6]

These application notes aim to provide a comprehensive resource for researchers working on nucleoside analogs, platinum-based chemotherapies, and combination strategies in oncology.

Data Presentation

Clinical Trial Data Summary

The following tables summarize the key quantitative data from the primary clinical trials evaluating this compound in combination with cisplatin.

Table 1: Phase Ib ABC-08 Study Results [4][7][8]

| Parameter | NUC-1031 (625 mg/m²) + Cisplatin (25 mg/m²) | NUC-1031 (725 mg/m²) + Cisplatin (25 mg/m²) | Overall |

| Number of Patients | 10 | 11 | 21 |

| Objective Response Rate (ORR) - ITT | 30% | 36% | 33% |

| Objective Response Rate (ORR) - Efficacy Evaluable | 38% (3/8) | 50% (4/8) | 44% (7/16) |

| Complete Response (CR) | 0 | 1 | 1 |

| Partial Response (PR) | 3 | 6 | 6 (in total) |

| Stable Disease (SD) | 4 | 5 | 9 |

| Disease Control Rate (DCR) | 80% | 73% | 76% |

| Median Progression-Free Survival (PFS) | 5.7 months | 8.6 months | 7.2 months |

| Median Overall Survival (OS) | 11.1 months | 8.0 months | 9.6 months |

Table 2: Phase III NuTide:121 Study Design and Outcome [6][9][10]

| Parameter | This compound (725 mg/m²) + Cisplatin (25 mg/m²) Arm | Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) Arm |

| Planned Enrollment | 414 | 414 |

| Treatment Schedule | Days 1 and 8 of a 21-day cycle | Days 1 and 8 of a 21-day cycle |

| Primary Endpoints | Overall Survival (OS), Objective Response Rate (ORR) | Overall Survival (OS), Objective Response Rate (ORR) |

| Outcome | Study Discontinued | |

| Reason for Discontinuation | Futility analysis indicated the study was unlikely to meet its primary endpoint of improved Overall Survival.[5][6] | |

| Reported ORR at Interim Analysis | Showed an improvement over the gemcitabine arm.[6] | Lower than the this compound arm.[6] |

Mechanism of Action and Signaling Pathway

This compound is designed to bypass the key resistance mechanisms that limit the efficacy of gemcitabine. As a phosphoramidate "ProTide," it does not rely on nucleoside transporters for cellular uptake and is less susceptible to deactivation by cytidine (B196190) deaminase.[3] Once inside the cell, it is metabolized to the active triphosphate form, dFdCTP, which is incorporated into DNA, leading to stalled replication forks and DNA damage.[1] Cisplatin forms adducts with DNA, creating intra- and inter-strand crosslinks, which also disrupt DNA replication and trigger cell cycle arrest and apoptosis.[11]

The combination of this compound and cisplatin leads to an increase in DNA damage compared to either agent alone.[1] This enhanced DNA damage response is thought to be the basis for the observed anti-tumor activity.

Caption: DNA damage signaling pathway activated by this compound and Cisplatin.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and cisplatin in vitro.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., biliary tract, ovarian)

-

Complete culture medium

-

This compound (NUC-1031)

-

Cisplatin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the drugs (single agents or combinations). Include vehicle-only wells as a control.

-

Incubation: Incubate the treated plates for a desired time period (e.g., 72 or 96 hours).[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent. For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Caption: Experimental workflow for a cell viability and synergy assessment.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound and cisplatin.

Materials:

-

Cells treated as described for the viability assay (typically in 6-well plates).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Cold 1X Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, the combination, or vehicle for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

-

Analysis: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

-

Logical Relationships

This compound's Design to Overcome Gemcitabine Resistance

The chemical design of this compound as a phosphoramidate ProTide directly addresses the primary mechanisms of gemcitabine resistance.

Caption: How this compound is designed to overcome gemcitabine resistance.

Conclusion and Future Directions